molecular formula C12H14N4O B12772561 6-Amino-5-ethyl-2-imino-5-phenylpyrimidin-4-one

6-Amino-5-ethyl-2-imino-5-phenylpyrimidin-4-one

Cat. No.: B12772561
M. Wt: 230.27 g/mol
InChI Key: ZKPNDYQXPJGNCR-UHFFFAOYSA-N
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Description

6-Amino-5-ethyl-2-imino-5-phenylpyrimidin-4-one is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are fundamental components of nucleic acids, such as DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5-ethyl-2-imino-5-phenylpyrimidin-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with guanidine in the presence of a base, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific functional groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 6-Amino-5-ethyl-2-imino-5-phenylpyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes involved in nucleotide synthesis. By inhibiting these enzymes, the compound can disrupt cellular processes, leading to its potential antiviral and anticancer effects .

Comparison with Similar Compounds

    2-Amino-5-ethylpyrimidine: Shares structural similarities but lacks the imino and phenyl groups.

    5-Phenyl-2,4-diaminopyrimidine: Similar core structure but different functional groups.

Uniqueness: 6-Amino-5-ethyl-2-imino-5-phenylpyrimidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

2,6-diamino-5-ethyl-5-phenylpyrimidin-4-one

InChI

InChI=1S/C12H14N4O/c1-2-12(8-6-4-3-5-7-8)9(13)15-11(14)16-10(12)17/h3-7H,2H2,1H3,(H4,13,14,15,16,17)

InChI Key

ZKPNDYQXPJGNCR-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=NC(=NC1=O)N)N)C2=CC=CC=C2

Origin of Product

United States

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